6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a synthetic heterocyclic molecule featuring a pyridazinone core substituted with a 1,3-benzodioxole group at position 6 and a 1,2,4-oxadiazole ring linked via an ethyl chain at position 2. The oxadiazole moiety is further substituted with a 3,5-dimethoxyphenyl group, which may enhance metabolic stability and binding interactions.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(12-16)30-2)23-24-21(33-26-23)7-8-27-22(28)6-4-18(25-27)14-3-5-19-20(11-14)32-13-31-19/h3-6,9-12H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFAFFPKGNJOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a nitrile.
Coupling of the benzodioxole and oxadiazole units: This step may involve the use of a suitable linker and coupling reagents.
Formation of the dihydropyridazinone ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of the 1,3-benzodioxole and dihydropyridazine structures enhances the bioactivity of the compound. For instance, a study demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of angiogenesis .
Antidiabetic Potential
In silico studies have suggested that compounds similar to 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one may exhibit antidiabetic effects by enhancing insulin sensitivity and improving glucose uptake in cells . The structural features that allow for interaction with key metabolic pathways are crucial for developing new antidiabetic agents.
ADMET Properties
A detailed analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for assessing the viability of this compound as a drug candidate. Preliminary studies indicate favorable ADMET profiles consistent with Lipinski's Rule of Five, suggesting good oral bioavailability .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives based on the core structure of this compound. These derivatives were evaluated for their anticancer properties against several cancer cell lines. The results indicated that specific substitutions on the benzodioxole ring significantly enhanced cytotoxicity .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to key proteins involved in cancer progression. The results showed promising interactions with targets such as protein kinases and transcription factors associated with tumor growth .
Mechanism of Action
The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The benzodioxol/benzodioxin groups in the target and CS-0309467 contribute to aromatic stacking and metabolic resistance but differ in oxygen positioning, affecting electronic properties .
- The ethyl linker in the target compound (vs.
- The 3,5-dimethoxyphenyl group in the target’s oxadiazole ring offers lipophilicity and hydrogen-bonding sites, akin to the dichlorophenyl group in celecoxib, which is critical for selective binding .
Analysis :
- The target compound’s synthesis likely follows pyridazinone alkylation strategies, as seen in , where potassium carbonate facilitates nucleophilic substitution .
- The 3,5-dimethoxyphenyl group may be introduced via cyclization of amidoxime intermediates, a common route for 1,2,4-oxadiazoles .
Pharmacokinetic and Physicochemical Properties
Table 3: Inferred Properties Based on Analogues
| Parameter | Target Compound | CS-0309467 | Celecoxib |
|---|---|---|---|
| logP (Lipophilicity) | High (due to dimethoxyphenyl) | Moderate (polar groups) | 3.5 (reference) |
| Solubility | Low (non-polar substituents) | Improved (dimethylamino) | Low (dichlorophenyl) |
| Metabolic Stability | High (benzodioxol resistance) | Moderate | High (sulfonamide) |
Discussion :
- The dimethoxyphenyl and benzodioxol groups in the target compound likely confer high logP values, suggesting challenges in aqueous solubility but improved membrane permeability .
Biological Activity
The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex synthetic molecule that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 442.49 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer , antimicrobial , and anti-inflammatory agent .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. A notable case study involved testing its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.8 |
| A549 (Lung) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains and fungi. The minimal inhibitory concentrations (MICs) were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound demonstrated broad-spectrum activity, particularly effective against Candida albicans, suggesting potential for use in antifungal therapies .
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using in vitro models where the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound resulted in a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Enzymatic Activity : Suppression of enzymes involved in inflammation and microbial growth.
- Modulation of Signaling Pathways : Interference with signaling pathways related to cell proliferation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
